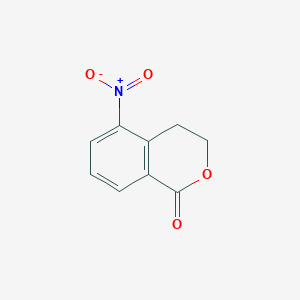
5-nitro-3,4-dihydro-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one, also known as 5-nitro-1H-benzopyran-1-one, is a heterocyclic compound used in a variety of scientific and industrial applications. It is an organic compound with a molecular formula of C8H6NO3 and a molar mass of 170.13 g/mol. It is a yellow-orange crystalline solid that is soluble in water and has a melting point of 124-126 °C. 5-Nitro-1H-benzopyran-1-one has a variety of uses, ranging from its use as a reagent in organic synthesis to its application in drug discovery and development.
Aplicaciones Científicas De Investigación
5-Nitro-1H-benzopyran-1-one has a wide range of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a starting material in the synthesis of pharmaceuticals and other organic compounds. Additionally, 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one has been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, thiophenes, and pyridines.
Mecanismo De Acción
The mechanism of action of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one is not fully understood. However, it is known to undergo a variety of reactions, such as the formation of a nitroso compound, the formation of an aryl radical, and the formation of an aryl cation. Additionally, 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one has been found to exhibit antifungal activity, as well as inhibit the growth of several bacteria species, including Staphylococcus aureus and Bacillus subtilis.
Biochemical and Physiological Effects
5-Nitro-1H-benzopyran-1-one has been found to have a variety of biochemical and physiological effects. It has been found to act as a potent inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines and is responsible for the production of uric acid. Additionally, 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one has been found to possess anti-inflammatory and analgesic properties, as well as inhibit the growth of several cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one in laboratory experiments include its low cost, its availability in a variety of forms, and its stability in aqueous solutions. Additionally, it is a non-toxic compound and does not cause any adverse environmental effects. However, one of the main limitations of using 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one in laboratory experiments is its low solubility in organic solvents.
Direcciones Futuras
There are a variety of potential future directions for the use of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one. These include its use as an anti-inflammatory and analgesic agent, its use as an anti-cancer agent, its use in the synthesis of heterocyclic compounds, and its use in drug discovery and development. Additionally, 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one could be used to study the mechanism of action of xanthine oxidase and its inhibition, as well as to study the biochemical and physiological effects of this compound. Finally, it could be used in the synthesis of a variety of organic compounds and pharmaceuticals.
Métodos De Síntesis
The synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one is typically achieved through a two-step process. The first step involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction produces 4-nitro-3-ethoxycarbonyl-1H-benzopyran-1-one, which is then subjected to nitration with nitric acid in the presence of sulfuric acid. This reaction produces 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one as the final product.
Propiedades
IUPAC Name |
5-nitro-3,4-dihydroisochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9-7-2-1-3-8(10(12)13)6(7)4-5-14-9/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUMVXQSJWHGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-3,4-dihydro-1H-2-benzopyran-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(Phenylmethyl)-3-piperidinyl]acetamide](/img/structure/B6600827.png)
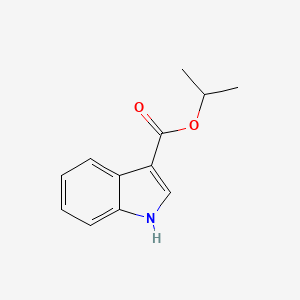
![Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B6600851.png)


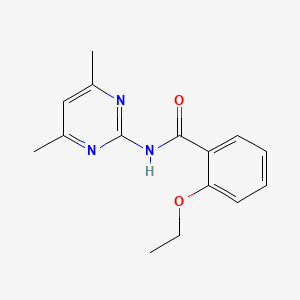


![3H-benzo[e]indole-1-carboxylic acid](/img/structure/B6600873.png)
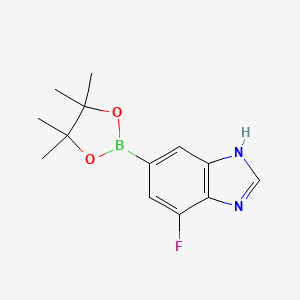

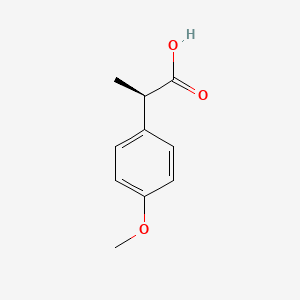
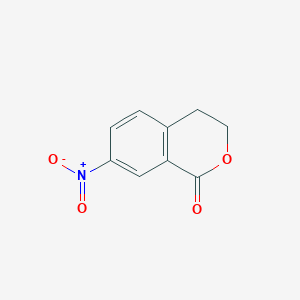
![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)